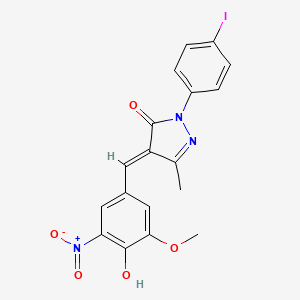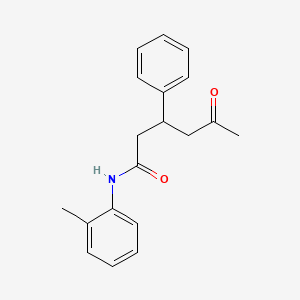![molecular formula C20H28N2OS B6112807 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6112807.png)
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol selectively targets and blocks the mGluR5 receptor, which is involved in various neurological processes, including learning and memory, synaptic plasticity, and neuroinflammation. By blocking the mGluR5 receptor, 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol reduces the excitability of neurons and modulates the release of neurotransmitters, such as glutamate and dopamine.
Biochemical and Physiological Effects:
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects, including reducing the release of glutamate and dopamine, reducing neuroinflammation, and modulating synaptic plasticity. In addition, 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to improve motor function and reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its high selectivity for the mGluR5 receptor, its ability to cross the blood-brain barrier, and its well-characterized pharmacology. However, 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol also has some limitations, including its relatively short half-life and its potential off-target effects.
Orientations Futures
There are several future directions for the research on 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol, including:
1. Investigating the potential therapeutic applications of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol in other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
2. Developing more potent and selective mGluR5 antagonists that could have improved pharmacokinetic properties and fewer off-target effects.
3. Investigating the potential use of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol in combination with other drugs for the treatment of neurological disorders.
4. Investigating the potential use of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol as a tool for studying the role of the mGluR5 receptor in various neurological processes.
In conclusion, 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol is a selective antagonist of the mGluR5 receptor that has been extensively studied for its potential therapeutic applications in various neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol have been discussed in this paper. Further research is needed to fully understand the potential of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol as a therapeutic agent for neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 2-(2-bromoethyl)thiophene with 5-methyl-2-thiophenemethanol, followed by the reaction of the resulting product with 1-(2-phenylethyl)piperazine. The final step involves the reduction of the resulting intermediate with sodium borohydride to obtain 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol.
Applications De Recherche Scientifique
2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to improve motor function in animal models of Parkinson's disease and reduce the symptoms of schizophrenia in animal models. In addition, 2-[4-[(5-methyl-2-thienyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to reduce anxiety and depression-like behaviors in animal models.
Propriétés
IUPAC Name |
2-[4-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c1-17-7-8-20(24-17)16-21-12-13-22(19(15-21)10-14-23)11-9-18-5-3-2-4-6-18/h2-8,19,23H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHMPKJXLOTSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6112733.png)
![6-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6112738.png)
![5-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B6112744.png)
![N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B6112765.png)

![1-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}cyclobutanecarboxamide](/img/structure/B6112781.png)
![N~2~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)valinamide](/img/structure/B6112786.png)
![2-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4(3H)-quinazolinone](/img/structure/B6112791.png)
![2,4-dimethoxy-N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6112793.png)
![2-(3-methoxybenzyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6112814.png)
![1-[4-(benzyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B6112819.png)

![7-[(3-methoxyphenoxy)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6112836.png)